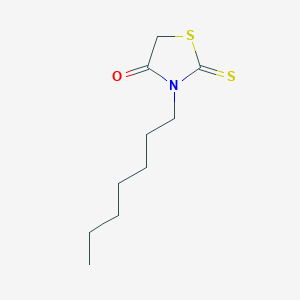

3-Heptyl-2-thioxo-1,3-thiazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-11-9(12)8-14-10(11)13/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEZMHNHYRWSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Heptyl 2 Thioxo 1,3 Thiazolidin 4 One Derivatives

Fundamental Principles of Thiazolidinone Structure-Activity Relationship in Drug Design

The 4-thiazolidinone (B1220212) ring is a versatile scaffold that allows for structural modifications at several key positions, primarily at the N-3 and C-5 positions, and also at the C-2 position. nih.govmdpi.com The biological activity of thiazolidinone derivatives is highly dependent on the nature of the substituents at these positions. mdpi.com SAR studies aim to identify the chemical groups and structural features that are critical for the molecule's interaction with its biological target, be it an enzyme or a receptor.

Key principles guiding the SAR of thiazolidinones include:

The nature of the substituent at the N-3 position: This position is often modified to modulate the lipophilicity and steric properties of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target.

The substituent at the C-5 position: Modifications at this position, particularly the introduction of an exocyclic double bond (5-ene derivatives), are known to have a crucial impact on the pharmacological profile of the compounds. nih.govump.edu.pl The substituent at C-5 can influence the molecule's orientation within the binding pocket of the target protein.

The group at the C-2 position: While the focus of this article is on 2-thioxo derivatives, it is important to note that modifications at this position (e.g., imino or oxo groups) also lead to significant changes in biological activity.

Influence of N-3 Substituents, such as the Heptyl Group, on Biological Activity and Receptor Affinity

The substituent at the N-3 position of the 2-thioxo-1,3-thiazolidin-4-one ring plays a pivotal role in determining the molecule's biological activity and receptor affinity. This position is often a key point for introducing diversity into a library of compounds. The nature of the N-3 substituent can influence several critical parameters:

Lipophilicity: The introduction of an alkyl group, such as a heptyl group, significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

Steric Bulk: The size and shape of the N-3 substituent can influence how the molecule fits into the binding site of a biological target. A bulky group may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

Receptor Affinity: The specific interactions between the N-3 substituent and the amino acid residues of the target protein can significantly affect binding affinity. nih.gov For instance, a long alkyl chain like the heptyl group might interact with a hydrophobic pocket within the receptor.

While specific studies focusing solely on the 3-heptyl substituent are not extensively detailed in the provided context, the general principles of SAR suggest that the length and nature of the alkyl chain at the N-3 position are critical for optimizing biological activity. ump.edu.pl For example, in a series of thiazolidinone derivatives, varying the length of the N-alkyl chain can lead to a parabolic relationship with activity, where an optimal chain length provides the best balance of lipophilicity and steric fit.

Table 1: Illustrative Impact of N-3 Alkyl Chain Length on Biological Activity (Hypothetical Data)

| N-3 Substituent | LogP (Calculated) | Biological Activity (IC50, µM) | Receptor Affinity (Ki, nM) |

| Methyl | 1.2 | 15.8 | 120 |

| Propyl | 2.1 | 8.5 | 65 |

| Pentyl | 3.0 | 2.1 | 15 |

| Heptyl | 3.9 | 0.9 | 7 |

| Nonyl | 4.8 | 3.2 | 25 |

| Undecyl | 5.7 | 9.7 | 80 |

This table is for illustrative purposes to demonstrate the potential trend and is not based on specific experimental data from the search results.

Impact of C-5 Modifications on Pharmacological Profiles and Selectivity

The C-5 position of the 2-thioxo-1,3-thiazolidin-4-one scaffold is a critical determinant of the pharmacological profile and selectivity of its derivatives. nih.govump.edu.pl The introduction of substituents at this position, often through Knoevenagel condensation with aldehydes or ketones, leads to the formation of 5-ylidene or 5-substituted derivatives with diverse biological activities. nih.gov

The nature of the substituent at C-5 can influence:

Target Specificity: Different functional groups at the C-5 position can direct the molecule to different biological targets, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com

Potency: The electronic and steric properties of the C-5 substituent can significantly impact the potency of the compound. For example, the presence of electron-withdrawing or electron-donating groups on an aromatic ring at this position can modulate the molecule's interaction with the target.

Selectivity: By carefully designing the C-5 substituent, it is possible to achieve selectivity for a specific enzyme isoform or receptor subtype, which is a crucial aspect of modern drug design to minimize off-target effects. bohrium.com

A prominent class of C-5 modified derivatives are the 5-ene-4-thiazolidinones, which contain an exocyclic double bond at the C-5 position. nih.gov The geometry of this double bond (Z or E isomer) can also play a role in the biological activity.

Table 2: Examples of C-5 Modifications and their Influence on Pharmacological Profiles

| C-5 Substituent | Resulting Derivative Class | Observed Pharmacological Profile |

| Benzylidene | 5-Benzylidene-2-thioxo-1,3-thiazolidin-4-one | Anticancer, Antimicrobial |

| (4-Chlorobenzylidene) | 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Enhanced anticancer activity |

| (4-Hydroxybenzylidene) | 5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Antioxidant activity |

| (Indol-3-ylmethylene) | 5-(Indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Potential antitumor activity |

Molecular Hybridization Strategies and Scaffold Hopping in Thiazolidinone Research

To further explore the chemical space and discover novel bioactive compounds, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping in thiazolidinone research.

Molecular Hybridization involves combining the 2-thioxo-1,3-thiazolidin-4-one core with another pharmacologically active scaffold into a single molecule. nih.govnih.gov The goal is to create a hybrid compound that may exhibit synergistic or additive effects, or possess a completely new pharmacological profile. This approach has been successfully used to develop novel anticancer and antimicrobial agents. nih.govacs.org For example, hybrid molecules combining the thiazolidinone ring with moieties such as coumarins, isatins, or known drug fragments have been synthesized and evaluated. nih.govacs.org

Scaffold Hopping is a computational or synthetic strategy used to identify isosteric replacements for the core thiazolidinone structure. nih.gov This involves replacing the central scaffold with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. The aim of scaffold hopping is to discover new chemical classes with improved properties, such as better ADME profiles, novel intellectual property, or reduced toxicity. nih.gov This strategy allows researchers to escape the chemical space of existing patents and explore new avenues for drug development.

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional structure of a molecule is critical for its interaction with a biological target. Conformational analysis and stereochemistry are therefore essential aspects of SAR studies for 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one derivatives. nih.gov

Conformational Analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The thiazolidinone ring itself is not planar, and the preferred conformation can influence how the substituents at the N-3 and C-5 positions are oriented. Computational methods, such as Density Functional Theory (DFT), are often used to determine the lowest energy conformer of a molecule. nih.gov Experimental techniques like 2D NMR spectroscopy can then be used to validate the predicted conformation in solution. nih.gov

Stereochemistry becomes particularly important when chiral centers are present in the molecule. The introduction of a substituent at the C-5 position can create a chiral center, leading to the existence of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer being active (the eutomer) and the other being inactive or even having undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of individual enantiomers are often necessary to fully understand the SAR. The configuration of double bonds (E/Z isomerism) at the C-5 position in 5-ene derivatives is also a critical stereochemical feature that can impact biological activity. acs.org

Computational Chemistry and Theoretical Investigations of 3 Heptyl 2 Thioxo 1,3 Thiazolidin 4 One and Analogs

Density Functional Theory (DFT) Applications in Characterizing Thiazolidinone Structures

Density Functional Theory (DFT) has become a versatile and widely utilized method for the quantum chemical calculation of molecular systems. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and properties of thiazolidinone derivatives. nih.govtandfonline.com DFT calculations are instrumental in optimizing molecular geometries, determining electronic and spectroscopic properties, and calculating reactivity parameters that help in understanding the chemical behavior of these compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

For thiazolidinone derivatives, DFT calculations are used to determine the energies of these frontier orbitals and visualize their distribution. nih.gov For instance, in analogs like 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, the electron density of the HOMO is often delocalized over the thiazolidine (B150603) ring and adjacent aromatic substituents.

Beyond the HOMO-LUMO gap, DFT is employed to calculate a suite of global reactivity descriptors that provide quantitative measures of a molecule's reactivity and stability. nih.govnih.govnih.gov These descriptors are derived from the energies of the frontier orbitals and are essential for predicting how a molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors Calculated via DFT for Thiazolidinone Analogs

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | χ ≈ (IP + EA) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness | η | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential | μ | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

This table is generated based on principles described in cited research on thiazolidinone analogs and other heterocyclic systems. nih.govnih.govnih.gov

These parameters collectively help in correlating the structural features of thiazolidinone derivatives with their chemical behavior and potential biological activity. nih.govresearchgate.net

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structures. tandfonline.commdpi.com This computational approach allows for the assignment of spectral bands and provides insights into the molecule's vibrational modes, electronic transitions, and chemical environment of nuclei. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov These calculated frequencies often show good agreement with experimental FT-IR spectra, aiding in the identification of key functional groups. nih.gov For example, the characteristic carbonyl (C=O) stretching vibration in thiazolidinone derivatives can be accurately predicted. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to minimize deviations from experimental values, which arise from the theoretical model's approximations. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Thiazolidinone Analog

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1716 | ~1726 |

Data is illustrative and based on findings for similar structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comnih.gov Theoretical calculations can confirm the structural assignment of complex thiazolidinone derivatives and help interpret intricate 2D-NMR experimental data. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. tandfonline.comnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis experiments. nih.gov The analysis of the orbitals involved in these transitions provides information about the nature of the electronic excitations, such as π→π* or n→π* transitions, within the thiazolidinone scaffold. tandfonline.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov For 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one and its analogs, docking studies are essential for exploring their potential interactions with biological targets and understanding their mechanism of action at a molecular level. nih.govresearchgate.netimpactfactor.org

By simulating the interaction between a thiazolidinone derivative and the active site of a target protein, molecular docking can elucidate the specific binding mode. nih.gov These simulations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov

In silico screening, or virtual screening, utilizes computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.netresearchgate.net This approach is a cornerstone of modern drug discovery, allowing for the rapid and cost-effective identification of promising lead compounds.

For thiazolidinone derivatives, virtual libraries can be created by systematically modifying the substituents at various positions of the core scaffold. researchgate.net These libraries, which can contain thousands or even millions of virtual compounds, are then docked into the active site of a target protein. nih.govijaresm.com The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking molecules are selected for chemical synthesis and experimental testing. ijaresm.com This strategy significantly narrows down the number of compounds that need to be synthesized, focusing resources on those with the highest probability of being active. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazolidinone derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs and to provide insights into the structural features that are important for their biological effects. researchgate.net

A QSAR model is typically represented by a mathematical equation that correlates biological activity (e.g., IC₅₀ values) with one or more molecular descriptors. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. Many of the reactivity descriptors calculated using DFT (as detailed in section 4.1.1) can be used as inputs for building robust QSAR models. nih.gov

The development of a QSAR model involves selecting a set of known thiazolidinone derivatives with measured biological activity, calculating relevant molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression (MLR) or gene expression programming (GEP), to generate the predictive model. nih.govresearchgate.net A statistically significant QSAR model can reveal, for instance, that the presence of an electron-withdrawing group at a specific position on the thiazolidinone ring leads to increased activity. researchgate.net This information is invaluable for guiding the rational design of more potent and selective analogs. researchgate.net

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational strategy for developing predictive models of biological efficacy for 2-thioxo-1,3-thiazolidin-4-one analogs. By correlating the structural or physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the efficacy of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

In a study focused on the cytotoxic effects of rhodanine (B49660) derivatives against Human T-cell lymphoma, a QSAR model was developed that demonstrated good fitting and internal cross-validation criteria, with an R² of 0.75 and a Q²_LOO of 0.64. The descriptors included in this model, such as MATS2e, MATs7e, and RDF060p, highlighted the importance of atoms with higher polarizability in the outer regions of the molecules for their cytotoxic activity. nih.govbenthamscience.com

Another 2D-QSAR analysis was performed on N-substituted rhodanine derivatives to explore their structure-activity relationship as cytotoxic agents against MCF-7 breast cancer cell lines. The resulting model showed strong statistical significance, which can be used to guide the design of new analogs with improved potency. ymerdigital.com Similarly, a study on 5-arylidene rhodanine derivatives used quantum chemical descriptors to predict their anti-proliferative activity, identifying key structural features that correlate with their inhibitory effects on cancer cell lines. researchgate.net

These predictive models are crucial for identifying which structural modifications on the 2-thioxo-1,3-thiazolidin-4-one scaffold are likely to enhance biological efficacy, thus prioritizing synthetic efforts.

Table 1: Statistical Parameters of a QSAR Model for Cytotoxic Activity of Rhodanine Derivatives against Human T-cell Lymphoma

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.75 |

| Q²_LOO (Leave-One-Out Cross-Validation Coefficient) | 0.64 |

Table 2: Descriptors in the QSAR Model and Their Implied Importance

| Descriptor | Description | Importance for Biological Efficacy |

|---|---|---|

| MATS2e | Moran autocorrelation of lag 2 / weighted by atomic Sanderson electronegativities | Highlights the significance of atoms with higher polarizability in the outer regions of the molecule. |

| MATs7e | Moran autocorrelation of lag 7 / weighted by atomic Sanderson electronegativities | |

| RDF060p | Radial Distribution Function - 6.0 / weighted by atomic polarizabilities |

Molecular Dynamics Simulations to Understand Ligand-Target Recognition and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their complexes over time. For 2-thioxo-1,3-thiazolidin-4-one analogs, MD simulations provide critical insights into how these ligands recognize and bind to their biological targets, as well as the stability of the resulting ligand-target complexes.

MD simulations can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding of rhodanine derivatives to their target proteins. For instance, in a study of rhodanine-3-acetic acid derivatives as pancreatic lipase (B570770) inhibitors, a 10 ns MD simulation of the most potent derivative in complex with the enzyme revealed a stable binding conformation. The root mean square displacement (RMSD) of the ligand remained low throughout the simulation, indicating stable binding within the active site of the lipase. nih.gov

In another study, MD simulations of up to 200 ns were performed to confirm the stability of novel (R)-Carvone-thiazolidinone-N-substituted derivatives within the binding site of the PPAR-γ protein. The results showed that all the studied compounds remained stable under dynamic conditions, reinforcing their potential as drug candidates. tandfonline.com Furthermore, MD simulations have been used to investigate the binding of thiazolidinone derivatives to various other targets, with analyses of binding free energy differences using methods like MM/GBSA confirming stable interactions. nih.gov

These simulations provide a detailed, dynamic picture of ligand-target recognition and stability, which is essential for the rational design of more effective and specific inhibitors based on the 2-thioxo-1,3-thiazolidin-4-one scaffold.

Table 3: Parameters and Outcomes of Molecular Dynamics Simulations for 2-Thioxo-1,3-Thiazolidin-4-one Analogs

| Analog Class | Target Protein | Simulation Duration | Key Findings on Stability and Recognition |

|---|---|---|---|

| Rhodanine-3-acetic acid derivatives | Pancreatic Lipase (PL) | 10 ns | Stable binding conformation in the active site with a maximum RMSD of ~2.25 Å. nih.gov |

| (R)-Carvone-thiazolidinone-N-substituted derivatives | PPAR-γ | 200 ns | Consistent stability of all compounds within the protein's binding site under dynamic conditions. tandfonline.com |

| 5-substituted thiazolidin-4-one derivatives | Various macromolecules including acetylcholinesterase | 300 ns (3 replicas) | Stable binding confirmed by negative ΔΔGbind values from MM/GBSA calculations. nih.gov |

Biological Activity and Mechanistic Insights of 3 Heptyl 2 Thioxo 1,3 Thiazolidin 4 One Derivatives

Broad Spectrum Pharmacological Potential of Thiazolidinones and Rhodanines

Thiazolidinones and their subtype, rhodanines (2-thioxo-1,3-thiazolidin-4-ones), are five-membered heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry. nih.govmdpi.com This structural framework is highly versatile and allows for modifications at multiple positions, leading to a vast library of derivatives with diverse biological activities. nih.govmdpi.com The ability of these compounds to interact with a wide array of protein targets gives them a plethora of biological activities. nih.gov

The pharmacological potential of these compounds is remarkably broad, encompassing antimicrobial, antiviral, anticancer, antidiabetic, anti-inflammatory, anticonvulsant, and antiprotozoal properties. mdpi.comnih.govmdpi.comorientjchem.org For instance, certain thiazolidinone derivatives like pioglitazone (B448) and rosiglitazone (B1679542) are clinically used as antidiabetic agents. nih.govnih.gov The structural diversity and established biological activities of thiazolidinones and rhodanines have made them attractive targets for the development of new therapeutic agents. nih.govacs.org Research has shown that even small modifications to the core structure can significantly influence the pharmacological profile, making this class of compounds a fertile ground for drug discovery. mdpi.commdpi.com

Antimicrobial Activity and Proposed Mechanisms of Action

Derivatives of the thiazolidinone and rhodanine (B49660) scaffold have demonstrated significant antimicrobial properties, positioning them as potential leads for new antibiotics and antifungals. nih.govmdpi.com Their activity spans a range of pathogens, including drug-resistant bacterial strains and various fungi. nih.govnih.gov The core structure is a key component in numerous drug-like molecules with antimicrobial effects. mdpi.com

Antibacterial Action: Inhibition of Bacterial Growth and Cell Wall Disruption

Rhodanine derivatives have shown potent bactericidal activity, particularly against Gram-positive bacteria. nih.govplos.org Studies have demonstrated their effectiveness against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and vancomycin-resistant S. aureus (VRSA). nih.govplos.org The antibacterial efficacy of these compounds can be significant, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. nih.govplos.org For example, one study found that select rhodanine derivatives had MIC90 values of 4 μM against MRSA and 8 μM against VRE. plos.org

The proposed mechanisms for their antibacterial action are multifaceted. Some studies suggest that these compounds function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV through a novel mechanism. nih.govplos.org Another potential target is the YycG histidine kinase, an enzyme crucial for cell viability, biofilm formation, and cell wall metabolism. nih.gov The disruption of the bacterial cell wall is a known mechanism for various antibiotics, and some research indicates that rhodanine derivatives may also interfere with cell wall integrity. nih.govresearchgate.net Interestingly, while highly active against Gram-positive bacteria, many rhodanine derivatives show a lack of activity against Gram-negative bacteria, which may be due to the presence of the outer membrane preventing the compounds from reaching their intracellular targets. nih.govplos.org

| Compound Class | Bacterial Strains | Reported Activity (MIC) | Proposed Mechanism | Source |

|---|---|---|---|---|

| Rhodanine Derivatives | MRSA, VRSA, VRE | 4-32 μM | Inhibition of DNA gyrase and topoisomerase IV | nih.govplos.org |

| 2-arylimino-3-arylthiazolidin-4-ones | S. epidermidis RP62A | 6.25-12.5 μM | Inhibition of YycG histidine kinase | nih.gov |

Antifungal Properties and Targets

Thiazolidinone and rhodanine derivatives also possess significant antifungal properties against a range of pathogenic fungi, including various Candida species. nih.govmdpi.comnih.govresearchgate.net Some synthesized compounds have exhibited high fungistatic and fungicidal activity, leading to morphological changes in the cell walls of Candida yeasts. nih.gov The potency of certain derivatives has been found to be comparable to established antifungal drugs like fluconazole (B54011) and clotrimazole. nih.gov

Several molecular targets have been proposed for the antifungal action of these compounds. One key target is lanosterol (B1674476) 14α-demethylase (CYP51a1), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane structure and function. Another emerging target is fungal carbonic anhydrase (CA), specifically β-class CAs like CgNce103 from Candida glabrata. nih.gov These enzymes are vital for the fungus's ability to survive and proliferate in diverse carbon dioxide environments. nih.gov Studies have shown that thiazolidinone derivatives can inhibit these fungal CAs with high affinity. nih.gov Additionally, some research suggests that the antifungal activity of certain thiazolidines is associated with the disruption of glucose transport. nih.gov

| Compound Class | Fungal Pathogen | Proposed Target | Source |

|---|---|---|---|

| Thiazolidinones | Candida spp. | Lanosterol 14α-demethylase (CYP51a1) | nih.gov |

| Thiazolidinones | Candida glabrata | β-Carbonic Anhydrase (CgNce103) | nih.gov |

| 5-Arylidene-2,4-thiazolidinediones | Candida yeasts | Associated with Glucose Transport | nih.gov |

Antiviral Efficacy against Various Viral Targets

The rhodanine scaffold is a central component in several agents with antiviral properties. mdpi.com Research has identified rhodanine derivatives as effective inhibitors of several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). tandfonline.comnih.gov Some of these compounds have demonstrated the ability to inhibit both HIV-1 and HSV-1/2 replication at nanomolar concentrations. nih.gov

The mechanism of antiviral action often involves the inhibition of crucial viral enzymes. A significant target for many rhodanine derivatives is HIV-1 integrase, an enzyme that plays a vital role in integrating the viral cDNA into the human genome. mdpi.comtandfonline.com By inhibiting this enzyme, the compounds block a key step in the viral replication cycle. Another mechanism involves preventing the virus from entering host cells, which has been demonstrated for dual anti-HIV/HSV rhodanine derivatives. nih.gov For HCV, rhodanines have been studied as micromolar inhibitors of the NS3 serine protease, an enzyme essential for viral replication. tandfonline.com

Anticancer and Antiprotozoal Activities: Mechanistic Hypotheses

The thiazolidinone scaffold is a prominent feature in compounds developed for cancer therapeutics. nih.govpharmacophorejournal.com Derivatives have shown cytotoxic and antiproliferative activity against a variety of human cancer cell lines, including breast, lung, colon, and pancreatic cancer. nih.govnih.govresearchgate.net The mechanism of action is often concentration-dependent and can involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic signaling pathways. pharmacophorejournal.comnih.govresearchgate.net Studies have shown that these compounds can increase the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov

In addition to anticancer effects, certain 4-thiazolidinone (B1220212) derivatives have demonstrated antiprotozoal activity. For example, specific derivatives have shown trypanocidal activity, suggesting potential for development as treatments for diseases caused by trypanosomes. mdpi.compharmacophorejournal.com

Enzyme Inhibition (e.g., EGFR, BRAF V600E, Carbonic Anhydrase)

A primary mechanism behind the anticancer activity of thiazolidinone derivatives is the inhibition of specific enzymes that are critical for cancer cell growth and survival. nih.gov Developing dual inhibitors that can block multiple targets is a promising approach in cancer therapy. nih.gov

Thiazolidinone derivatives have been successfully designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. nih.gov Both EGFR and the BRAF kinase are key components of signaling pathways that, when mutated or overexpressed, drive the proliferation of many cancers. nih.gov By simultaneously inhibiting both targets, these compounds can achieve synergistic antitumor effects and potentially prevent the development of drug resistance. nih.gov

Furthermore, other enzymes have been identified as targets. For instance, some benzylidene rhodanine derivatives have shown the ability to inhibit oncolytic phosphatase (PRL-3). nih.gov As mentioned in the antifungal section, thiazolidinones are also effective inhibitors of carbonic anhydrase enzymes, a target that is also being explored in the context of cancer therapy. nih.gov

| Compound Class | Enzyme Target | Therapeutic Area | Source |

|---|---|---|---|

| Thiazole and 4-Thiazolidinone Hybrids | EGFR and BRAFV600E (Dual Inhibitors) | Anticancer | nih.gov |

| Benzylidene Rhodanine Derivatives | Oncolytic Phosphatase (PRL-3) | Anticancer | nih.gov |

| Thiazolidinones | Carbonic Anhydrase (e.g., CgNce103) | Antifungal | nih.gov |

Interference with Cellular Proliferation and Apoptosis Pathways

Thiazolidin-4-one derivatives have demonstrated significant potential as anticancer agents by interfering with cellular proliferation and inducing apoptosis. These compounds exert their effects through various mechanisms, targeting key pathways involved in cancer cell growth and survival.

One of the primary mechanisms by which these derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest. For instance, certain 2-thioxoimidazolidin-4-one derivatives have been shown to cause G2/M phase cell cycle arrest in HepG2 liver cancer cells. This disruption of the normal cell cycle progression ultimately leads to the inhibition of tumor growth.

Furthermore, these compounds are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The apoptotic cascade can be initiated through both extrinsic and intrinsic pathways. Studies have shown that thiazolidin-4-one derivatives can modulate the expression of key apoptosis-related genes. For example, they have been observed to upregulate the expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins triggers the apoptotic process in cancer cells.

The PI3K/AKT pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation, has also been identified as a target for some thiazolidin-4-one derivatives. By inhibiting this pathway at both the gene and protein levels, these compounds can effectively suppress cancer cell growth.

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HT-29, HCT 116), and lung (A549). Several derivatives have exhibited potent antiproliferative activity with low micromolar IC50 values, comparable to or even exceeding that of standard chemotherapeutic drugs like doxorubicin (B1662922) and 5-fluorouracil. For example, certain isatin-based thiazolidin-4-one derivatives showed IC50 values as low as 3.29 µM against the HT-29 colon cancer cell line. Similarly, other derivatives have displayed significant activity against drug-resistant cancer cell lines, highlighting their potential to overcome chemotherapy resistance.

Table 1: Anticancer Activity of Selected Thiazolidin-4-one Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin-based derivative 28a | HepG2 | 27.59 | |

| MCF-7 | 8.97 | ||

| HT-29 | 5.42 | ||

| Isatin-based derivative 28b | HepG2 | 4.97 | |

| MCF-7 | 5.33 | ||

| HT-29 | 3.29 | ||

| Pyrrolizine-thiazolidin-4-one hybrid 48a | MCF-7 | 0.16 | |

| Pyrrolizine-thiazolidin-4-one hybrid 48b | A2780 | 0.11 | |

| HT-29 | 0.12 | ||

| Thiazolidinone-isatin derivative 6a | MDA-MB-231 | 7.6 | |

| MCF-7 | 8.4 |

Anti-inflammatory Properties and Dual Cyclooxygenase/Lipoxygenase Inhibition Mechanisms

Derivatives of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The development of dual COX/LOX inhibitors is a significant strategy in the search for more effective and safer anti-inflammatory drugs.

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Similarly, the LOX pathway, particularly 5-LOX and 15-LOX, leads to the production of leukotrienes, which are also potent inflammatory mediators.

Several studies have synthesized and evaluated thiazolidin-4-one derivatives for their inhibitory activity against both COX and LOX enzymes. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids demonstrated the ability to inhibit both 15-LOX and COX-2. The potency of these compounds was found to be dependent on the nature and size of the substituents at the 5-position of the thiazolidinone ring, with smaller substituents favoring 15-LOX inhibition and bulkier groups enhancing COX-2 inhibition.

Certain derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. For example, some 2,3-diaryl-1,3-thiazolidine-4-ones possessing a methylsulfonyl pharmacophore were specifically evaluated for their COX-2 inhibitory activity. The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as the carrageenan-induced rat paw edema assay.

Table 2: Dual COX/LOX Inhibitory Activity of Thiazolidin-4-one Derivatives

| Compound Series | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrid 3a | 15-LOX | 2.74 | |

| COX-2 | 0.32 | ||

| 1,3,4-Thiadiazole-thiazolidinone hybrid 4e | 15-LOX | 4.2 | |

| COX-2 | 0.28 | ||

| 1,3,4-Thiadiazole-thiazolidinone hybrid 4n | 15-LOX | 3.41 | |

| COX-2 | 0.28 | ||

| 1,3,4-Thiadiazole-thiazolidinone hybrid 4q | 15-LOX | 10.21 | |

| COX-2 | 0.1 |

Other Noteworthy Biological Activities and Associated Mechanisms (e.g., Antidiabetic, Antituberculosis, Antioxidant)

Beyond their anticancer and anti-inflammatory effects, derivatives of this compound exhibit a broad spectrum of other important biological activities.

Antidiabetic Activity: The thiazolidinone scaffold is a well-established pharmacophore in the development of antidiabetic agents. The thiazolidinedione class of drugs, such as pioglitazone and rosiglitazone, are known for their insulin-sensitizing effects. Newer derivatives of 2-thioxo-imidazolidine-4-one have also been synthesized and evaluated for their insulin-releasing activity. Some of these compounds have been shown to increase insulin (B600854) release from pancreatic cells, suggesting their potential as treatments for type 2 diabetes.

Antituberculosis Activity: With the rise of multidrug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new antitubercular agents. Thiazolidin-4-one derivatives have shown significant promise in this area. Several studies have reported the synthesis of these compounds and their in vitro activity against Mycobacterium tuberculosis H37Rv. Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to first-line antitubercular drugs. The mechanism of action is believed to involve the inhibition of key mycobacterial enzymes.

Antioxidant Activity: Many thiazolidin-4-one derivatives possess potent antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in various diseases, including cancer and inflammation. The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Some derivatives have demonstrated excellent radical scavenging activity, comparable to standard antioxidants like ascorbic acid and Vitamin E.

Table 3: Overview of Other Biological Activities

| Biological Activity | Key Findings | Reference |

|---|---|---|

| Antidiabetic | Certain 2-thioxo-imidazolidine-4-one derivatives increase insulin release in the presence of glucose. | |

| Thiazole-appended thiazolidin-4-ones show potent α-amylase inhibitory activity. | ||

| Antituberculosis | Some derivatives show potent inhibitory effects against M. tuberculosis H37Rv with low MIC values. | |

| Activity is comparable or better than some first-line TB drugs. | ||

| Antioxidant | Derivatives exhibit excellent radical scavenging activity in DPPH and ABTS assays. | |

| Some compounds show activity comparable to standard antioxidants like ascorbic acid. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Derivatization

The versatility of the rhodanine (B49660) core allows for chemical modifications at several positions, making it a prime candidate for the development of extensive compound libraries. nih.gov Future research will likely focus on novel, efficient, and sustainable synthetic methods to create a diverse range of derivatives based on the 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one structure.

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot synthesis strategies, such as MCRs, offer an efficient and atom-economical approach to generate structural diversity. nih.gov These reactions, which combine three or more reactants in a single step, can be employed to introduce various substituents, particularly at the C-5 position of the thiazolidinone ring.

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and energy sources (like microwave irradiation) is a growing trend in chemical synthesis. nih.govnih.govsysrevpharm.org Future pathways will aim to develop greener syntheses for this compound derivatives, reducing waste and improving efficiency.

Diversity-Oriented Synthesis (DOS): DOS strategies will be instrumental in creating libraries of structurally complex and diverse molecules from the parent compound. This involves using a common starting material and a series of branching reaction pathways to access a wide range of chemical space, which is crucial for screening against various biological targets. ump.edu.pl

Table 1: Future Synthetic Strategies for Derivatization

| Synthetic Approach | Rationale for Future Exploration | Potential Advantages |

|---|---|---|

| One-Pot Multicomponent Reactions | To rapidly generate a library of C-5 substituted derivatives. | Increased efficiency, reduced waste, atom economy. nih.gov |

| Microwave-Assisted Synthesis | To accelerate reaction times and improve yields for derivatization. | Faster reactions, higher yields, cleaner reaction profiles. nih.gov |

| Flow Chemistry | To enable scalable, safe, and controlled synthesis of derivatives. | Improved safety, scalability, and process control. |

| Click Chemistry | To reliably and specifically link the core molecule to other functional units. | High efficiency, specificity, and biocompatibility. |

Advanced Computational Approaches in Lead Optimization and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For this compound and its future derivatives, advanced computational methods will be critical for predicting biological activity and refining molecular structures for enhanced efficacy and selectivity.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding modes of ligands with their target proteins and to assess the stability of the resulting complex. amazonaws.comnih.gov Such studies can elucidate key molecular interactions and guide the design of derivatives with improved binding affinity.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and conformational preferences of the molecules, aiding in the understanding of their chemical behavior and interaction mechanisms. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the essential structural features (pharmacophore) required for biological activity, researchers can virtually screen large compound databases to find new derivatives with a higher probability of being active.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. rsc.orgnih.gov

Table 2: Computational Tools in Drug Design

| Computational Method | Application in Lead Optimization | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding orientation within a target's active site. | Identification of key interactions (H-bonds, hydrophobic contacts). researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-protein complex over time. | Understanding conformational changes and binding free energies. researchgate.net |

| Density Functional Theory (DFT) | Analyzing electronic properties and conformational stability. | Accurate prediction of molecular geometry and reactivity. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of drug-like candidates with favorable properties. rsc.org |

Development of Targeted Therapies Based on Specific Molecular Interactions

The rhodanine scaffold has been identified as an inhibitor of numerous biological targets, including various enzymes and receptors. nih.goveurekaselect.comtandfonline.com A significant future direction for this compound is the development of targeted therapies by designing derivatives that interact specifically with disease-related proteins.

This involves a multi-step process:

Target Identification and Validation: Identifying and validating specific molecular targets (e.g., kinases, proteases, phosphatases) that are critical in a particular disease pathway. Thiazolidinone derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs) and carbonic anhydrases, which are involved in cancer and inflammation. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs and evaluating their activity to understand how specific structural modifications influence their potency and selectivity. nih.gov

Structure-Based Drug Design (SBDD): Utilizing high-resolution structural information of the target protein (from X-ray crystallography or NMR) to rationally design molecules that fit precisely into the active site, thereby maximizing potency and minimizing off-target effects. rsc.org

The development of selective inhibitors is crucial for creating safer and more effective medicines. acs.org By focusing on the specific molecular interactions between the thiazolidinone derivatives and their targets, researchers can engineer molecules with high affinity for the intended target while avoiding interactions with other proteins that could lead to side effects.

Table 3: Potential Molecular Targets for Thiazolidinone-Based Therapies

| Target Class | Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes | Carbonic Anhydrase IX/XII | Oncology | Inhibition can disrupt pH regulation in tumor microenvironments. acs.orgnih.gov |

| Matrix Metalloproteinases (MMPs) | Inflammation, Oncology | Inhibition can prevent tissue degradation and metastasis. nih.gov | |

| Enoyl-Acyl Carrier Protein (enoyl-ACP) Reductase | Infectious Diseases | A key enzyme in bacterial fatty acid synthesis, making it a target for antibiotics. researchgate.netamazonaws.com | |

| Receptors | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Diabetes | Activation enhances insulin (B600854) sensitivity. rsc.orgnih.gov |

Investigation of Multifunctional Thiazolidinone Hybrid Molecules

Molecular hybridization is an emerging strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with multiple pharmacological activities. mdpi.comnih.gov This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov

The this compound scaffold is an ideal candidate for creating such hybrids. Future research will explore combining this core with other biologically active moieties, such as:

Anticancer Agents: Hybridization with known anticancer scaffolds (e.g., isatin, quinoline, coumarin) could lead to dual-action agents that target multiple pathways in cancer cells. nih.govmdpi.comnih.gov

Antimicrobial Pharmacophores: Linking the thiazolidinone core to other antibacterial or antifungal agents (e.g., azoles, sulfonamides) may result in synergistic activity or compounds effective against resistant strains. nih.gov

Anti-inflammatory Moieties: Combining with non-steroidal anti-inflammatory drug (NSAID) structures could produce novel anti-inflammatory agents with improved profiles. mdpi.com

The rationale is that these hybrid molecules may offer a polypharmacological approach, hitting multiple targets simultaneously, which can be particularly effective for complex diseases like cancer. ump.edu.pl

Table 4: Examples of Hybrid Molecule Strategies

| Hybridized Scaffold | Therapeutic Goal | Potential Advantage |

|---|---|---|

| Isatin | Anticancer | Targeting multiple cancer-related pathways, such as carbonic anhydrases. nih.gov |

| Azole (Triazole/Imidazole) | Antimycobacterial, Antifungal | Overcoming drug resistance by combining different mechanisms of action. nih.gov |

| Coumarin | Anticancer | Potential for synergistic antiproliferative activity. nih.gov |

| Quinoline | Anticancer | Development of new chemotypes targeting proteins like N-acetyl transferase. mdpi.com |

| Thiazole | Antidiabetic | Targeting multiple enzymes involved in glucose metabolism, like HPA and HLAG. rsc.orgnih.gov |

Q & A

Synthesis and Optimization

1.1 Basic: What are the standard synthetic routes for preparing 3-alkyl-2-thioxo-1,3-thiazolidin-4-one derivatives like 3-heptyl-2-thioxo-1,3-thiazolidin-4-one? Answer: A common method involves condensation of substituted amines with carbon disulfide (CS₂) and subsequent cyclization with chloroacetic acid derivatives. For example, 3-aryl/alkyl analogs are synthesized via a three-step process: (1) reaction of an alkyl/aryl amine with CS₂ in ethanol under basic conditions (e.g., triethylamine), (2) treatment with sodium chloroacetate, and (3) acidification with HCl to precipitate the product . Solvent selection (e.g., glacial acetic acid) and temperature control (e.g., reflux at 273–368 K) are critical for yield optimization .

1.2 Advanced: How can microwave-assisted synthesis improve the efficiency of thiazolidinone derivatives, and what catalysts are effective? Answer: Microwave irradiation significantly reduces reaction times (from hours to minutes) and enhances regioselectivity. For 5-arylidene derivatives, MgO solid base catalysts under microwave conditions (80–100 W, 60–80°C) achieve yields >85% by promoting Knoevenagel condensations. This method minimizes side reactions (e.g., over-oxidation) and simplifies purification .

Structural Characterization

2.1 Basic: What crystallographic techniques are used to resolve the structure of this compound? Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen bonding networks and π–π interactions (e.g., C–H⋯S, C=O⋯π) are analyzed using ORTEP-3 for molecular visualization .

2.2 Advanced: How are disordered hydrogen atoms in thiazolidinone derivatives modeled during refinement? Answer: Disordered H-atoms (e.g., methyl groups) are refined using riding models with occupancy ratios determined via difference Fourier maps. For example, in 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, methyl H-atoms were split into two sites (58:42 occupancy) and constrained with Uiso(H) = 1.5Ueq(C) .

Biological Activity and SAR Studies

3.1 Basic: What biological activities are associated with 2-thioxo-1,3-thiazolidin-4-one derivatives? Answer: These compounds exhibit anticonvulsant, antibacterial, and antidiabetic properties. Rhodanine derivatives (e.g., 3-phenyl analogs) inhibit dynamin GTPase (IC₅₀ ~5 µM) and show promise in cancer therapy by targeting kinase pathways .

3.2 Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity in thiazolidinone hybrids? Answer: Hybridization with quinolines or aryl urea scaffolds enhances potency. For example, N1-(2-aryl-thiazolidin-4-one)-N3-aryl urea derivatives showed 10-fold increased cytotoxicity against MCF-7 cells (IC₅₀ = 0.8 µM) compared to parent compounds. Key modifications include:

- Electron-withdrawing groups (e.g., -F, -Cl) at the para position of the aryl ring.

- Alkyl chain length (heptyl > butyl) improving membrane permeability .

Computational and Spectroscopic Analysis

4.1 Basic: How is ¹³C NMR used to confirm the structure of thiazolidinone derivatives? Answer: Experimental ¹³C shifts are compared to predicted values using additive equations. For example, δ(C-2) in 2-(p-chlorophenyl)-3-phenyl derivatives is calculated as:

where δ_H is the unsubstituted compound’s shift. Deviations >±0.2 ppm at C-4 suggest steric hindrance or π-backbonding effects .

4.2 Advanced: How do Hammett σ values correlate with ¹³C chemical shifts in substituted thiazolidinones? Answer: A strong linear correlation (r = -0.86) exists between σ values and δ(C-2) shifts, indicating electron-deficient C-2 carbons stabilize positive charges. Meta-substituents (e.g., -NO₂) cause upfield shifts (Δδ = -1.2 ppm), while para-OMe groups induce downfield shifts (Δδ = +0.9 ppm) .

Data Contradiction and Resolution

5.1 Advanced: How can researchers resolve discrepancies between predicted and experimental ¹³C NMR shifts? Answer: Discrepancies often arise from non-additive electronic effects (e.g., resonance-assisted hydrogen bonding). Strategies include:

- DFT calculations (B3LYP/6-311+G(d,p)) to model substituent effects.

- Solvent corrections (e.g., DMSO-d₆ vs. CDCl₃) accounting for hydrogen bonding .

Crystallographic Software and Tools

6.1 Basic: What software packages are recommended for refining thiazolidinone crystal structures? Answer: SHELXL (for small-molecule refinement) and WinGX (for data integration) are industry standards. SHELXPRO interfaces with macromolecular datasets, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.